methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features multiple functional groups, including a furan ring, a pyrrolidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted furan, pyrrolidine, and thiazole derivatives. Key steps in the synthesis could involve:
Formation of the furan ring: This could be achieved through cyclization reactions involving aldehydes and ketones.
Pyrrolidine ring formation: This might involve the reaction of amines with diketones.
Thiazole ring synthesis: This could be synthesized through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to speed up the reaction.
Temperature control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its unique structure might interact with specific biological targets, leading to therapeutic effects.
Industry
In the industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Enzyme inhibition: It might inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating their activity.
Pathway modulation: It might affect specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Similar compounds might include other derivatives of furan, pyrrolidine, and thiazole rings.
Uniqueness
This compound is unique due to its combination of multiple functional groups and ring structures, which might confer specific chemical and biological properties not found in simpler compounds.
Biological Activity
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C23H20N2O7S
Molecular Weight: 468.5 g/mol
IUPAC Name: methyl 2-[4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
InChI Key: BLJDDWYCSKVISM-UHFFFAOYSA-N
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of functional groups such as thiazole and pyrrolidine suggests potential interactions that could modulate biological processes.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation: It may act as a modulator for specific receptors, influencing signal transduction pathways.
- Antioxidant Activity: Compounds with furan and thiazole moieties often exhibit antioxidant properties, which can protect against oxidative stress.
Antioxidant Properties
Research indicates that compounds with furan and thiazole structures often exhibit antioxidant activities. For instance, studies on similar compounds have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models .
Anticancer Activity
Preliminary studies suggest that derivatives of thiazole and pyrrolidine exhibit anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms .
Case Studies
-
Study on Antioxidant Activity:
- Objective: To evaluate the antioxidant capacity of thiazole derivatives.
- Methods: In vitro assays measuring DPPH radical scavenging activity.
- Results: Significant antioxidant activity was observed, suggesting potential protective effects against oxidative damage.
-
Study on Anticancer Effects:
- Objective: To assess the cytotoxic effects of pyrrolidine derivatives on cancer cell lines.
- Methods: MTT assay for cell viability.
- Results: Notable cytotoxicity was found in breast and lung cancer cell lines, indicating potential therapeutic applications.
Comparative Analysis
Properties
Molecular Formula |
C23H20N2O6S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O6S/c1-11-5-8-14(9-6-11)17-16(18(26)15-10-7-12(2)31-15)19(27)21(28)25(17)23-24-13(3)20(32-23)22(29)30-4/h5-10,17,27H,1-4H3 |
InChI Key |
INCDUCCQRKXEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
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